Home > Products > Screening Compounds P130725 > (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone - 2034324-72-4

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Catalog Number: EVT-2951875
CAS Number: 2034324-72-4
Molecular Formula: C17H14ClF3N2O3
Molecular Weight: 386.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a synthetic molecule belonging to a class of compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound contains a pyrrolidine ring, a pyridine ring substituted with a chlorine atom, and a phenyl ring substituted with a trifluoromethoxy group. These structural features could suggest potential applications in various fields of scientific research, particularly medicinal chemistry, due to the prevalence of such moieties in bioactive molecules. [, , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

The reaction would likely be carried out in the presence of a base to neutralize the hydrochloric acid produced as a byproduct. Choice of solvent, reaction temperature, and purification techniques would be optimized to achieve a high yield and purity of the desired product. [, , , , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

The reactivity of (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone would be influenced by the presence of the chlorine atom and the trifluoromethoxy group, which can affect the electron density distribution within the molecule. [, , , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

The presence of the pyrrolidine and pyridine rings, along with the chlorine and trifluoromethoxy substituents, could contribute to its binding affinity and specificity towards certain targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its precise mechanism of action. [, , , , , , , ]

Physical and Chemical Properties Analysis

Properties such as melting point, boiling point, solubility, polarity, and lipophilicity would need to be experimentally determined. These properties can affect its stability, bioavailability, and interactions with biological systems. []

Applications
  • Anti-cancer activity: Some amide derivatives containing pyrrolidine and pyridine rings have been investigated for their potential anti-proliferative effects against cancer cell lines. []
  • Anticonvulsant activity: Compounds containing triazole and pyrrolidine rings have shown anticonvulsant properties in animal models. []
  • Sodium channel blocking activity: Certain triazine derivatives with pyrrolidine substituents have exhibited sodium channel blocking activity, which could be relevant for treating neurological disorders. []
  • Tyrosine kinase inhibition: Compounds with triazine and pyrrolidine rings have been explored as tyrosine kinase inhibitors for cancer treatment. [, , ]
  • Chemokine receptor modulation: Compounds with triazole and pyrrolidine rings have been studied for their ability to modulate chemokine receptors, potentially useful for treating inflammatory and autoimmune diseases. [, ]
Future Directions

The knowledge gained from these studies could pave the way for developing novel therapeutic agents targeting various diseases. [, , , , , , , , , , , , , , , , , , , , , , , ]

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Compound Description: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester intermediate featuring a benzene ring. [] This compound is synthesized via a three-step substitution reaction and serves as a precursor for further derivatization. Its structure has been confirmed by various spectroscopic techniques (FTIR, 1H NMR, 13C NMR, and mass spectrometry), and single crystal X-ray diffraction has provided detailed crystallographic and conformational analyses.

(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Compound Description: (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone is another boronic acid ester intermediate containing a benzene ring and a pyrrolidine ring connected by an amide linkage. [] Like the previous compound, it is synthesized through a three-step substitution reaction and characterized using spectroscopic methods (FTIR, 1H NMR, 13C NMR, and mass spectrometry). Its structure has also been analyzed through single crystal X-ray diffraction.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) is a multi-targeted, orally active protein tyrosine kinase inhibitor with demonstrated anticancer activity in preclinical studies. [, ] This compound exhibits potent inhibition against several kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4. TG100435 also displays favorable pharmacokinetic properties, including reasonable systemic clearance and oral bioavailability in various animal species.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

Compound Description: [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855) is the major N-oxide metabolite of TG100435. [, ] Interestingly, TG100855 exhibits 2 to 9 times greater potency compared to its parent compound, highlighting the significant impact of the N-oxidation on biological activity. Flavin-containing monooxygenases (FMOs) primarily mediate this biotransformation. TG100855 shows greater systemic exposure compared to TG100435 in preclinical models following oral administration of TG100435, suggesting potential contribution to the overall kinase inhibition.

trans-(3-((4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28)

Compound Description: Racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28) is a potent, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). [] This compound exhibits high selectivity for LOXL2 over lysyl oxidase (LOX) and other amine oxidases. Notably, 28 demonstrates significant antifibrotic activity in a mouse bleomycin-induced lung fibrosis model when administered orally.

Properties

CAS Number

2034324-72-4

Product Name

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone

Molecular Formula

C17H14ClF3N2O3

Molecular Weight

386.76

InChI

InChI=1S/C17H14ClF3N2O3/c18-14-9-22-6-4-15(14)25-13-5-7-23(10-13)16(24)11-2-1-3-12(8-11)26-17(19,20)21/h1-4,6,8-9,13H,5,7,10H2

InChI Key

UASHWHOPYCSWQS-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)OC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.